molecular formula C23H23N3O2S B394654 (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B394654
M. Wt: 405.5g/mol
InChI Key: IFUIOHLYZKLEOY-RWTZNIAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, thiazolidinone precursors, and substituted anilines. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline or thiazolidinone moieties, resulting in different reduced forms.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) may be employed to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Quinoline Derivatives: Compounds containing the quinoline moiety, known for their diverse pharmacological properties.

    Substituted Anilines: Aniline derivatives with various substituents, exhibiting different chemical and biological behaviors.

Uniqueness

The uniqueness of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5g/mol

IUPAC Name

(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N3O2S/c1-4-25-19-9-7-6-8-16(19)10-15-20(25)21-22(27)26(5-2)23(29-21)24-17-11-13-18(28-3)14-12-17/h6-15H,4-5H2,1-3H3/b21-20+,24-23?

InChI Key

IFUIOHLYZKLEOY-RWTZNIAASA-N

Isomeric SMILES

CCN1/C(=C/2\C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC)/C=CC4=CC=CC=C41

SMILES

CCN1C(=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC)C=CC4=CC=CC=C41

Canonical SMILES

CCN1C(=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC)C=CC4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.